molecular formula C10H7Cl2N B1337608 4,6-Dichloro-2-methylquinoline CAS No. 53342-53-3

4,6-Dichloro-2-methylquinoline

Cat. No.: B1337608
CAS No.: 53342-53-3
M. Wt: 212.07 g/mol
InChI Key: KYBCQZHRJZJYCE-UHFFFAOYSA-N
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Safety and Hazards

4,6-Dichloro-2-methylquinoline is harmful by inhalation, in contact with skin, and if swallowed . It is toxic if swallowed and causes serious eye damage . It may cause long-lasting harmful effects to aquatic life . Protective measures such as wearing gloves, protective clothing, and eye protection are recommended .

Future Directions

While specific future directions for 4,6-Dichloro-2-methylquinoline are not mentioned in the sources, quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, and electronics . There is a need to discover novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dichloro-2-methylquinoline can be synthesized through several methods. One common method involves the chlorination of 2-methylquinoline . The reaction typically uses chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures . Another method involves the Friedländer synthesis , where aniline derivatives react with ketones in the presence of acidic or basic catalysts .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The process involves the chlorination of 2-methylquinoline under controlled conditions to minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

4,6-Dichloro-2-methylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

4,6-Dichloro-2-methylquinoline can be compared with other similar compounds to highlight its uniqueness:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique chemical structure allows it to undergo a variety of reactions, making it valuable in medicinal chemistry, material science, biology, and industry.

Properties

IUPAC Name

4,6-dichloro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-4-9(12)8-5-7(11)2-3-10(8)13-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYBCQZHRJZJYCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90488853
Record name 4,6-Dichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53342-53-3
Record name 4,6-Dichloro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90488853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,6-Dichloro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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